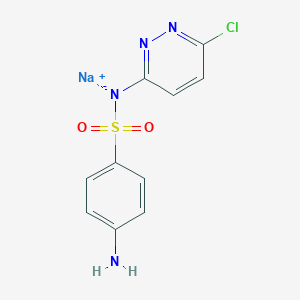

4-amino-N-(6-chloropyridazin-3-yl)-N-sodiobenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

23282-55-5 |

|---|---|

Formule moléculaire |

C10H9ClN4NaO2S |

Poids moléculaire |

307.71 g/mol |

Nom IUPAC |

sodium (4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

Clé InChI |

GHQJXOBLWKFNAD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl.[Na] |

Autres numéros CAS |

23282-55-5 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide Sodium; 3-Chloro-6-sulfanilamidopyridazine Sodium; N1-(6-Chloro-3-pyridazinyl)sulfanilamide Monosodium Salt; Prinzone; Sodium Sulfachloropyridazine; Sodium Sulfachlorpyridazine; Sulfachloropyridaz |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Sulfachloropyridazine Sodium

Established Synthetic Routes for Sulfachloropyridazine (B1682503) Sodium

Two primary methods for the synthesis of sulfachloropyridazine, the precursor to sulfachloropyridazine sodium, are well-documented. These involve the condensation of different starting materials to form the core sulfonamide structure.

Synthesis via 4-aminobenzene-1-sulfonyl chloride and 2-amino-6-chloropyrazine (B134898) Condensation

A common and efficient method for preparing sulfachloropyrazine involves the condensation reaction between 4-aminobenzene-1-sulfonyl chloride and 2-amino-6-chloropyrazine. google.com This reaction is typically carried out in the presence of an organic solvent and an acid-binding agent.

The process involves charging a reaction vessel with 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine, and an organic solvent such as toluene. google.com An acid-binding agent, for instance, sodium hydroxide (B78521) or sodium hydride, is then slowly added to the mixture. google.com The reaction proceeds under controlled temperature (30-50 °C) and pressure (0.8-1.3 MPa) for a duration of 12 to 20 hours. google.com Following the condensation, the pH of the resulting solution is adjusted to 4.5-5.3 with hydrochloric acid, leading to the precipitation of sulfachloropyrazine. google.com The crude product is then filtered and washed. To obtain the final sodium salt, the isolated sulfachloropyrazine is dissolved in a sodium hydroxide solution, heated, and then crystallized by cooling. google.com

Table 1: Reaction Parameters for Condensation of 4-aminobenzene-1-sulfonyl chloride and 2-amino-6-chloropyrazine

| Parameter | Value |

|---|---|

| Reactants | 4-aminobenzene-1-sulfonyl chloride, 2-amino-6-chloropyrazine |

| Solvent | Toluene (example) |

| Acid-binding Agent | Sodium hydroxide, Sodium hydride (examples) |

| Temperature | 30-50 °C |

| Pressure | 0.8-1.3 MPa |

| Reaction Time | 12-20 hours |

| pH for Precipitation | 4.5-5.3 |

Alternative Preparation from 2,6-dichloropyrazine (B21018) and 4-aminobenzenesulfonamide

An alternative synthetic route utilizes 2,6-dichloropyrazine and 4-aminobenzenesulfonamide as the starting materials. google.com This method involves a condensation reaction carried out in a solvent system at elevated temperatures.

In this process, 2,6-dichloropyrazine and 4-aminobenzenesulfonamide are reacted in a mixture of dimethylformamide and dimethylbenzene, with potassium carbonate serving as the acid-binding agent. google.com The reaction is conducted at a temperature of 140-145 °C until the evolution of carbon dioxide ceases, indicating the completion of the reaction. google.com After cooling, water is added to dissolve the solid components, and the mixture is allowed to separate into layers. The aqueous phase, containing the product, is then treated with activated carbon for decolorization. google.com Subsequently, the pH of the filtrate is adjusted to 5-6 with glacial acetic acid to precipitate the sulfachloropyrazine. google.com The resulting wet product is then reacted with sodium hydroxide in a methanol-water mixture and heated to 50-55 °C. The pH is adjusted to 12-13 with a 30% sodium hydroxide solution, followed by another decolorization step with activated carbon. google.com Finally, cooling the solution to 10-15 °C induces crystallization, yielding the sulfachloropyridazine sodium product. google.com

A variation of this method involves reacting sulfanilamide (B372717) sodium salt with 2,6-dichloropyrazine in a water-insoluble organic solvent like butyl acetate (B1210297) at 80-150 °C for 5-20 hours. google.com The product is then extracted with water, and the pH of the aqueous layer is adjusted to 1-5 with a mineral acid to crystallize the sulfachloropyrazine. google.com

Advancements in Green Chemistry Principles for Sulfachloropyridazine Sodium Synthesis

The synthesis of sulfachloropyridazine sodium has seen advancements incorporating principles of green chemistry to enhance environmental and economic sustainability. google.comnih.gov These principles focus on waste prevention, atom economy, the use of safer solvents, and energy efficiency. sigmaaldrich.comacs.org

One of the key areas of improvement is the reduction of waste. Traditional methods can produce significant amounts of brine waste, which poses challenges for wastewater treatment. google.com Newer methods aim to minimize byproducts and allow for the recovery and recycling of unreacted raw materials. google.com For example, in the synthesis from sulfanilamide sodium salt and 2,6-dichloropyrazine, the organic solvent layer containing unreacted starting materials can be directly reused in subsequent batches. google.com

The principle of using safer solvents is also being addressed. skpharmteco.commdpi.com While some processes still use solvents like dimethylformamide, which have associated health and environmental concerns, research is ongoing to find greener alternatives. google.comskpharmteco.com The use of water as a solvent, where feasible, is a key goal of green chemistry. mdpi.com

Energy efficiency is another important consideration. acs.org Some modern synthetic methods for sulfachloropyridazine sodium are designed to be conducted at lower temperatures and pressures, reducing energy consumption. google.com Furthermore, process simplification, such as reducing the number of production steps and equipment, contributes to lower energy usage and cleaner production. google.com The use of catalysis is a core principle of green chemistry, and while not explicitly detailed for all sulfachloropyrazinesodium syntheses, catalytic approaches are generally favored for their ability to improve reaction efficiency and reduce waste. sigmaaldrich.comresearchgate.net

Chemical Derivatization Approaches for Enhanced Research Applications

Chemical derivatization is a technique used to modify a compound to improve its analytical properties, such as sensitivity and selectivity, for research purposes. researchgate.net

In-Situ Derivatization for Analytical Sensitivity Enhancement

In-situ derivatization, where the derivatization reaction occurs directly within the sample matrix, has been successfully applied to enhance the analytical sensitivity for sulfonamides, including sulfachloropyridazine. researchgate.netnih.gov This approach is often coupled with advanced analytical techniques like ultra-high-performance liquid chromatography (UHPLC) with fluorescence detection. researchgate.net

A notable derivatizing reagent for sulfonamides is fluorescamine (B152294), which reacts with the primary amino group of the sulfonamide to form a highly fluorescent derivative. researchgate.net This significantly improves the detection limits of the analytical method. In one method, in-situ derivatization with fluorescamine is combined with hollow-fiber liquid-phase microextraction (HF-LPME). researchgate.net This integrated approach allows for simultaneous derivatization and extraction, streamlining the sample preparation process. nih.gov The optimized procedure can achieve very low limits of detection for sulfachloropyridazine, in the nanogram per liter range. researchgate.net

Methodological Integration of Derivatization in Sulfonamide Research

Derivatization is a well-established strategy in the broader field of sulfonamide research to overcome analytical challenges. ekb.eg The primary goals of derivatization are to improve the volatility, thermal stability, and/or detector response of the analytes. nih.gov

Various derivatization reagents and techniques have been employed. For instance, (trimethylsilyl)diazomethane has been used as a derivatization reagent for the analysis of sulfonamides by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). nih.gov This allows for precise nitrogen stable isotope analysis, which can be used to trace the origin and degradation of sulfonamides in the environment. nih.gov

The integration of derivatization with modern extraction and chromatographic techniques, such as solid-phase microextraction (SPME) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has led to the development of highly sensitive and selective analytical methods for a wide range of sulfonamides. nih.govscience.govnih.gov These methods are crucial for monitoring sulfonamide residues in various matrices. oup.com

Biochemical Mechanisms of Action of Sulfachloropyridazine Sodium

Dihydropteroate (B1496061) Synthase Inhibition: A Primary Mode of Action

The principal mechanism of action of sulfachloropyridazine (B1682503) sodium is the inhibition of the enzyme dihydropteroate synthase (DHPS). toku-e.comtoku-e.comncats.io This enzyme plays a crucial role in the bacterial metabolic pathway responsible for the synthesis of dihydrofolic acid. toku-e.comcoherentmarketinsights.com By blocking the action of DHPS, sulfachloropyridazine sodium effectively halts the production of this essential compound. toku-e.comcoherentmarketinsights.com The inhibition of DHPS is a hallmark of the sulfonamide class of antibiotics and is the primary reason for their antibacterial efficacy. ncats.iopatsnap.com

Competitive Antagonism with Para-Aminobenzoic Acid (PABA)

Sulfachloropyridazine sodium functions as a competitive antagonist of para-aminobenzoic acid (PABA). toku-e.comaksci.comtradeindia.com PABA is a natural substrate for the dihydropteroate synthase enzyme and is a vital precursor for the synthesis of folic acid in bacteria. tradeindia.comdiscofinechem.comsentonpharm.com Due to its structural similarity to PABA, sulfachloropyridazine sodium can bind to the active site of the DHPS enzyme, thereby competing with PABA and preventing it from being utilized in the folic acid synthesis pathway. patsnap.com This competitive inhibition is a key feature of its mechanism, as it directly interferes with the initial steps of folate production. toku-e.comtradeindia.com

Investigations into Metabolic Pathway Alterations Induced by Sulfachloropyridazine Sodium

Research has been conducted to understand the broader metabolic consequences of sulfachloropyridazine sodium exposure in bacteria. toku-e.com Studies have utilized sulfachloropyridazine to investigate reaction kinetics and metabolic pathways. toku-e.comtoku-e.com For instance, research on the anaerobic digestion of swine manure has explored the relationships between sulfachloropyridazine sodium, zinc, and sulfonamide resistance genes, indicating the compound's impact on microbial metabolic processes in complex environments. medchemexpress.com Furthermore, studies on the degradation of sulfachloropyridazine have identified various transformation pathways, which can lead to the formation of different intermediate products, highlighting the compound's potential to alter metabolic routes. mdpi.com

Interactive Data Tables

Table 1: Key Enzymes and Substrates in the Mechanism of Action

| Compound/Enzyme | Role | Interaction with Sulfachloropyridazine Sodium |

| Dihydropteroate Synthase (DHPS) | Catalyzes the synthesis of dihydrofolic acid. toku-e.comtoku-e.comncats.io | Inhibited by sulfachloropyridazine sodium. toku-e.comtoku-e.comcoherentmarketinsights.com |

| Para-Aminobenzoic Acid (PABA) | A precursor for folic acid synthesis in bacteria. tradeindia.comdiscofinechem.comsentonpharm.com | Competitively antagonized by sulfachloropyridazine sodium. toku-e.comaksci.comtradeindia.com |

| Dihydrofolic Acid | An essential intermediate in the folic acid synthesis pathway. toku-e.comcoherentmarketinsights.com | Synthesis is blocked by the action of sulfachloropyridazine sodium. toku-e.comtoku-e.com |

| Folic Acid | A coenzyme required for nucleic acid synthesis. cymitquimica.comtradeindia.comukm.my | Bacterial synthesis is disrupted by sulfachloropyridazine sodium. cymitquimica.comcoherentmarketinsights.com |

Spectrum of Antimicrobial and Antiparasitic Activity of Sulfachloropyridazine Sodium

Efficacy Profile Against Gram-Positive Bacterial Species

Sulfachloropyridazine (B1682503) sodium demonstrates potent antibacterial activity against a wide range of Gram-positive bacteria. entrepreneur-cn.comtoku-e.com This efficacy makes it a significant compound in veterinary medicine for treating infections caused by these organisms. zcpc.net The compound's ability to interfere with the folic acid synthesis pathway is the basis for its bacteriostatic action against susceptible Gram-positive species. cymitquimica.com Its broad-spectrum nature encompasses various common pathogens responsible for infections in livestock and poultry. entrepreneur-cn.com

Efficacy Profile Against Gram-Negative Bacterial Species

The antimicrobial spectrum of sulfachloropyridazine sodium extends to numerous Gram-negative bacterial species. entrepreneur-cn.comtoku-e.com It is effective against common Gram-negative pathogens that cause a variety of diseases in animals, including respiratory, enteric, and urinary tract infections. entrepreneur-cn.comentrepreneur-cn.com The compound is particularly noted for its use in treating infections caused by Escherichia coli, Pasteurella spp., and Salmonella gallinarum in poultry. aksci.comentrepreneur-cn.com Its action against these bacteria helps manage significant diseases in animal husbandry. entrepreneur-cn.com

Table 1: General Antibacterial Spectrum of Sulfachloropyridazine Sodium

| Bacterial Type | Efficacy Status | Examples of Targeted Pathogens (in veterinary use) |

| Gram-positive | Effective | Various species causing infections in animals. entrepreneur-cn.com |

| Gram-negative | Effective | Escherichia coli, Pasteurella spp., Salmonella gallinarum. aksci.comentrepreneur-cn.com |

Activity Against Mycoplasma Species

Sulfachloropyridazine sodium has demonstrated efficacy against Mycoplasma species. toku-e.com It is utilized in veterinary medicine for treating respiratory tract infections in animals where Mycoplasma spp. are the causative agents. entrepreneur-cn.com This activity further broadens its therapeutic utility in managing complex respiratory diseases in livestock and poultry, which can often involve mixed bacterial and Mycoplasma infections. entrepreneur-cn.com

Antiparasitic Efficacy Studies in Animal Models

Beyond its antibacterial properties, sulfachloropyridazine sodium is a recognized antiparasitic agent. entrepreneur-cn.com

Research has highlighted the significant efficacy of sulfachloropyridazine-sodium (SPZ) against acute murine toxoplasmosis caused by Toxoplasma gondii. nih.govnih.gov In a key study, SPZ demonstrated excellent therapeutic effects, comparable to the standard treatment, sulfadiazine-sodium (SD). nih.gov The administration of SPZ prolonged the average survival time of infected mice and protected 40% of them from death. nih.govnih.gov Furthermore, in the surviving mice treated with an optimal protocol, parasite DNA was undetectable in heart and kidney tissues, indicating clearance of the parasite. nih.govresearchgate.net These findings suggest that sulfachloropyridazine is a promising drug candidate for treating animal toxoplasmosis. nih.govnih.gov

Table 2: Efficacy of Sulfachloropyridazine Sodium (SPZ) vs. Sulfadiazine-Sodium (SD) in Acute Murine Toxoplasmosis

| Parameter | Sulfadiazine-Sodium (SD) Group | Sulfachloropyridazine-Sodium (SPZ) Group | Untreated Control Group |

| Survival Rate | Not specified, but less effective than optimal SPZ protocol. nih.gov | 40% survival. nih.govnih.gov | 0% survival. nih.gov |

| Parasite Clearance (Heart & Kidney) | Parasites detected. nih.gov | Parasite-free in survivors. nih.govnih.gov | Not applicable. |

| Average Survival Time | Significantly prolonged vs. control. nih.gov | Significantly prolonged vs. control and SD group. nih.govnih.gov | Baseline. nih.gov |

Sulfachloropyridazine sodium is widely recognized and used as an effective agent for the treatment of avian coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species. entrepreneur-cn.comsrce.hrresearchgate.net Studies specifically investigating its effect on Eimeria tenella, a highly pathogenic species affecting the ceca of chickens, confirm its anticoccidial activity. aksci.comnih.gov In comparative studies, treatment with sulfachloropyridazine sodium resulted in a significant reduction in oocyst output, less severe cecal lesions, and improved protection rates in infected broiler chickens. nih.gov One study found that the group treated with sulfachloropyridazine sodium had the maximum reduction in oocyst production when compared to an infected control group and groups treated with toltrazuril (B1682979) or Qinghao powder. nih.gov Pharmacokinetic studies in E. tenella-infected chickens have shown that significantly higher concentrations of the drug accumulate in the duodenum, ceca, and liver, which are key sites of parasite activity. srce.hrresearchgate.net

Table 3: Comparative Anticoccidial Activity Against Eimeria tenella

| Treatment Group | Key Findings | Reference |

| Sulfachloropyrazine Sodium Control | Maximum reduction in oocyst output; high protection rate and ACI. | nih.gov |

| Toltrazuril Control | Less effective than sulfachloropyrazine sodium in reducing oocyst output. | nih.gov |

| Qinghao Powder (0.60 g/kg) | Second-highest reduction in oocyst output after sulfachloropyrazine sodium. | nih.gov |

| Infected Control (Untreated) | High oocyst output, significant bloody feces, and cecal lesions. | nih.gov |

ACI: Anticoccidial Index

The primary antiparasitic mechanism of sulfachloropyridazine, like other sulfonamides, is the inhibition of dihydropteroate (B1496061) synthase, which blocks the folic acid pathway in protozoa. aksci.comresearchgate.net However, research into the energy metabolism of parasites like Eimeria tenella has identified other potential drug targets, such as the glycolytic enzyme hexokinase (EtHK). researchgate.net A study that characterized EtHK identified natural compounds, quercetin (B1663063) and mangiferin (B1668620), as direct inhibitors of the enzyme's activity. researchgate.net In the same study, the efficacy of sulfachloropyrazine sodium was evaluated on the in vitro growth of E. tenella, demonstrating its inhibitory effect on the parasite's proliferation. researchgate.net While this confirms its anticoccidial action, the study focused on characterizing the inhibitory effects of quercetin and mangiferin on the hexokinase enzyme itself, rather than attributing the same mechanism to sulfachloropyridazine. researchgate.net

Pharmacokinetic Research of Sulfachloropyridazine Sodium in Animal Models

Absorption and Distribution Kinetics in Avian Species (e.g., Chickens, Broiler Chickens)

Sulfachloropyridazine (B1682503) is a sulfonamide antimicrobial widely utilized in veterinary medicine, particularly in poultry farming, for its efficacy against bacterial and protozoal infections. nih.gov Its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion, is a critical area of research. In avian species, sulfachloropyridazine is generally absorbed rapidly from the gastrointestinal tract and distributed throughout body tissues and fluids. nih.gov The specific properties of its absorption and distribution have been the subject of detailed quantitative analysis.

Following oral administration in chickens, sulfachloropyridazine is absorbed and reaches peak blood concentrations within 3-4 hours. cnarshine.com Studies focusing on various sulfonamides in broilers and layers have demonstrated good absorption and high plasma concentrations when administered through drinking water. nih.gov The determination of plasma concentrations is crucial for understanding the bioavailability and therapeutic window of the drug. For instance, a comparative study noted that after a single oral dose, the bioavailability of sulfaclozine in broiler chickens was 49.93%, while a different sulfonamide, sulfadiazine (B1682646), reached an oral bioavailability of 80%. nih.govresearchgate.net Such variations highlight the unique pharmacokinetic properties of each sulfonamide. nih.gov

One study on sulfaclozine (sulfachloropyrazine) sodium in male broiler chickens provided specific serum drug concentrations over time after both intravenous and oral administration.

| Time (hours) | Intravenous Injection | Oral Administration |

|---|---|---|

| 0.083 | 99.62 | 4.33 |

| 0.50 | 83.50 | 7.95 |

| 2 | 72.68 | 16.46 |

| 6 | 58.43 | 22.88 |

| 24 | 38.66 | 16.03 |

| 72 | 13.14 | 5.74 |

The distribution of sulfachloropyridazine into various tissues and the rate at which it is eliminated are of significant interest for food safety. Research has shown that the drug distributes to edible tissues such as muscle, liver, kidney, and skin/fat. nih.govnih.gov However, a notable finding is the high concentration and persistence of sulfachloropyridazine in feathers compared to edible tissues. nih.govplos.org

In a study involving broiler chickens treated with a 10% sulfachloropyridazine formulation for five days, tissue residues were measured over time using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net While concentrations in muscle and liver fell below the established Maximum Residue Limit (MRL) of 100 µg/kg by day 7 post-treatment, the drug persisted in feathers for a significantly longer period. nih.gov The calculated depletion time for feathers was 55 days. nih.govresearchgate.netplos.org This prolonged retention in an inedible by-product highlights a potential route for drug re-entry into the food chain if feathers are processed into animal feed. nih.govresearchgate.net

A study in Yugan black-bone fowl, a type of silky fowl, found that sulfachloropyridazine was rapidly metabolized, with no residues detected in any edible tissues three days after the last administration. nih.gov Another study in broilers calculated the withdrawal period for sulphachloropyrazine (SPZ) to be 3.26 days for muscle, 3.72 days for liver, 4.39 days for kidney, and 5.43 days for skin with fat. nih.gov The slow elimination from skin and fat was noted. nih.gov

| Days After Treatment | Feathers | Muscle | Liver |

|---|---|---|---|

| 1 | 20739.58 | 128.95 | 257.94 |

| 3 | 11030.42 | Not Detected | Not Detected |

| 7 | 2439.69 | Not Detected | Not Detected |

| 14 | 482.26 | Not Detected | Not Detected |

| 21 | 183.39 | Not Detected | Not Detected |

Pharmacokinetic Characteristics in Murine Models

Murine models are frequently used to evaluate the efficacy and pharmacokinetics of antimicrobial agents. In a study on acute murine toxoplasmosis, sulfachloropyridazine-sodium (SPZ) demonstrated excellent therapeutic effects against Toxoplasma gondii. nih.gov Mice were infected with T. gondii tachyzoites and treated with various sulfonamides. The results showed that SPZ significantly prolonged the average survival time compared to sulfadiazine treatment. nih.gov This efficacy is intrinsically linked to the drug's pharmacokinetic properties, allowing it to reach and maintain therapeutic concentrations at the site of infection. The study identified SPZ as a promising drug candidate for treating animal toxoplasmosis, protecting 40% of the mice from death and clearing parasites from heart and kidney tissue. nih.gov

Comparative Pharmacokinetic Analyses of Sulfonamides in Animal Systems

The sulfonamide class of antimicrobials encompasses a range of molecules, each with distinct physicochemical and pharmacokinetic properties. nih.gov These differences are significant, and extrapolating pharmacokinetic values between various sulfonamides is rarely appropriate. msdvetmanual.com For example, the plasma half-life of sulfadiazine is 10.1 hours in cattle but only 2.9 hours in pigs. msdvetmanual.com

In poultry, pharmacokinetic studies have revealed good absorption and long elimination half-lives for sulfaquinoxaline and sulphadimidine, and to a lesser extent, sulfadiazine. nih.gov A population pharmacokinetic modeling approach in broilers compared sulfadiazine (SDZ) and sulfamethoxazole (SMX). researchgate.net The study found that SMX had a longer elimination half-life (2.83 hours) compared to SDZ (2.01 hours). Both showed high oral bioavailability of nearly 100%. researchgate.net The volume of distribution was higher for SMX (0.62 L/kg) than for SDZ (0.51 L/kg), indicating differences in tissue distribution. researchgate.net These comparative analyses are essential for selecting the appropriate sulfonamide and designing effective therapeutic regimens.

Impact of Co-Administered Compounds on Sulfachloropyridazine Sodium Pharmacokinetics

In clinical practice, drugs are often administered concurrently, leading to potential drug-drug interactions that can alter their pharmacokinetic profiles. nih.govmdpi.com Sulfonamides are frequently combined with diaminopyrimidines like trimethoprim to achieve a synergistic bactericidal effect. nih.govmsdvetmanual.com

Studies in broilers have demonstrated this synergism between trimethoprim and sulfonamides such as sulfadiazine and sulfaquinoxaline. nih.gov The co-administration of trimethoprim and sulfachloropyridazine was investigated in a residue depletion study in Yugan black-bone fowl. nih.gov While this study focused on residue times, the concurrent administration is standard practice. The interaction can be complex; for example, a study on sulfamethazine and the anti-inflammatory drug flunixin meglumine in swine showed that concurrent administration led to a sustained decrease in total sulfamethazine concentration but a temporary increase in the free, unbound drug concentration. nih.gov Similarly, co-administration of sulfamethoxazole and diclofenac sodium can lead to sulfamethoxazole displacing diclofenac from its protein binding sites, increasing its free concentration. nih.gov These interactions, often occurring at the level of plasma protein binding, can significantly impact a drug's distribution and elimination. nih.gov

Protein and Tissue Binding Interactions in Animal Models (e.g., melanin binding)

The extent to which a drug binds to plasma proteins and other tissue components is a key determinant of its pharmacokinetic behavior. Sulfonamides are known to bind to plasma proteins at levels ranging from 15% to 90%; binding levels greater than 80% can result in a longer half-life. nih.gov

A particularly significant tissue interaction for certain drugs is binding to melanin, a negatively charged polymer found in pigmented tissues like the skin, feathers, and parts of the eye. nih.govnih.gov This binding can lead to drug retention, prolonging the half-life and creating a drug reservoir in these tissues. wuxiapptec.com A study on black-feathered silky fowl investigated the residue elimination of sulfachloropyrazine sodium (SPZ) and its binding interaction with melanin. nih.gov The study found that SPZ was metabolized slowly in this chicken breed, and in vitro tests confirmed its binding to melanin. nih.gov This affinity for melanin can explain the prolonged retention and slow elimination of the drug from pigmented tissues, a critical factor for determining appropriate withdrawal times in such breeds. nih.gov The formation of drug-melanin complexes is a specific process that does not necessarily correlate with binding to other macromolecules like blood proteins. mdpi.com

Metabolic Pathways and Environmental Biotransformation of Sulfachloropyridazine Sodium

Identification and Characterization of Metabolites and Degradation Intermediates

In advanced oxidation processes, such as the electro-Fenton treatment, which simulates natural oxidative degradation, the SCP molecule is attacked by hydroxyl radicals (•OH) at several sites. nih.gov This leads to the cleavage of the molecule and the formation of numerous byproducts. A detailed analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) has identified fifteen cyclic byproducts and five aliphatic carboxylic acids. nih.gov

Key identified intermediates include 3-amino-6-chloropyridazine (B20888) and p-benzoquinone, which were noted to be responsible for an initial increase in toxicity during the degradation process. nih.govresearchgate.net Another proposed pathway involves the cleavage of the sulfur-nitrogen (S-N) bond, which results in the formation of 3-amino-6-chloropyridine and 4-amino-3-hydroxybenzenesulfonic acid. researchgate.net The complete mineralization of SCP ultimately yields inorganic ions such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), ammonium (B1175870) (NH₄⁺), and nitrate (B79036) (NO₃⁻), accounting for the initial elemental composition of the parent molecule. nih.gov

Table 1: Identified Metabolites and Degradation Intermediates of Sulfachloropyridazine (B1682503)

| Compound Name | Molecular Formula | Observed m/z (mass-to-charge ratio) | Formation Context | Reference |

|---|---|---|---|---|

| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | - | Electrochemical Degradation | nih.gov |

| p-Benzoquinone | C₆H₄O₂ | - | Electrochemical Degradation | nih.gov |

| 3-Amino-6-chloropyridine | C₅H₅ClN₂ | 130.01 | Proposed from S-N bond cleavage | researchgate.net |

| 4-Amino-3-hydroxybenzenesulfonic acid | C₆H₇NO₄S | 190.01 | Proposed from S-N bond cleavage | researchgate.net |

| 1-Chloro-4-aminopyridine | C₅H₅ClN₂ | 132.01 | Further breakdown product | researchgate.net |

| Aliphatic Carboxylic Acids | Variable | - | Late-stage degradation products | nih.gov |

Elucidation of Biotransformation Pathways in Various Biological Systems

The biotransformation of sulfachloropyridazine is highly dependent on the biological system . Only a fraction, typically 10-40%, of the administered dose is metabolized in animals, with the majority excreted in urine and feces as the parent compound or its metabolites. researchgate.net This excretion is a primary route for the entry of SCP into the environment. researchgate.net

In environmental systems, both abiotic and biotic processes contribute to the degradation of SCP. Photodegradation is a significant abiotic removal mechanism in aqueous environments. nih.gov However, the presence of microorganisms from sources like soil and poultry manure has been shown to increase the rate of degradation, indicating a biotic contribution. nih.gov

Microbial bioreactors have been specifically evaluated for their ability to remove SCP from contaminated water. nih.gov Studies have shown that a slow-sand-filter bioreactor can be highly effective, achieving approximately 98% removal of SCP from flowing water. nih.gov In contrast, a nitrogen-limiting biobarrier was less effective, removing only about 28%. nih.gov The high efficiency of the slow-sand-filter suggests that microbial communities within it are capable of effectively degrading the compound. The degradation process in these reactors was not inhibited by high levels of nitrate, suggesting that the bacteria were not using SCP as a primary nitrogen source. nih.gov

The primary biotransformation pathways proposed involve modifications to the sulfachloropyridazine molecule, including:

Cleavage of the S-N bond: This is a common pathway for sulfonamides, breaking the molecule into its aniline (B41778) and pyridazine (B1198779) ring components. researchgate.net

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings, increasing the molecule's polarity.

Dechlorination: The removal of the chlorine atom from the pyridazine ring, which can significantly alter the compound's properties.

These initial transformations are typically followed by further breakdown of the aromatic rings, eventually leading to mineralization.

Kinetic Studies of Sulfachloropyridazine Sodium Metabolism

Kinetic studies are essential for quantifying the rate at which sulfachloropyridazine is degraded in different environments. The degradation of SCP in aqueous systems often follows pseudo-first-order kinetics. rsc.org

In advanced oxidation processes, which use highly reactive radicals to break down contaminants, specific rate constants have been determined. The reaction of SCP with hydroxyl radicals (•OH) and sulfate radicals (SO₄⁻•) is extremely rapid.

The second-order rate constant for the reaction between SCP and •OH has been calculated as (1.58 ± 0.02) × 10⁹ M⁻¹ s⁻¹. nih.gov

In a UV-C/persulfate system, the rate constants for SCP degradation by SO₄⁻• and •OH were determined to be 3.073 × 10⁹ M⁻¹ s⁻¹ and 0.867 × 10⁹ M⁻¹ s⁻¹, respectively, indicating that the sulfate radical plays a major role in this specific system. rsc.org

Table 2: Kinetic Data for Sulfachloropyridazine Degradation

| Parameter | Value | System/Condition | Reference |

|---|---|---|---|

| Degradation Model | Pseudo-first-order | UV-C/Persulfate System | rsc.org |

| Rate Constant (kSCP,•OH) | (1.58 ± 0.02) × 10⁹ M⁻¹ s⁻¹ | Electro-Fenton (Oxidation by •OH) | nih.gov |

| Rate Constant (kSCP,SO₄⁻•) | 3.073 × 10⁹ M⁻¹ s⁻¹ | UV-C/Persulfate System | rsc.org |

| Rate Constant (kSCP,•OH) | 0.867 × 10⁹ M⁻¹ s⁻¹ | UV-C/Persulfate System | rsc.org |

| Half-life (t1/2) | 1.2 hours | Photodegradation at pH 4.0 | nih.gov |

| Half-life (t1/2) | 2.3 hours | Photodegradation at pH 7.2 | nih.gov |

Environmental Fate, Degradation, and Ecotoxicological Implications of Sulfachloropyridazine Sodium Residues

Occurrence and Persistence in Diverse Aquatic Environments (e.g., surface water, groundwater)

Sulfonamides as a class of antibiotics are frequently detected in various aquatic compartments, including surface water and groundwater, at concentrations that can range from nanograms per liter (ng/L) to micrograms per liter (µg/L) nih.govmdpi.com. Their prevalence is largely due to their high mobility in aqueous environments nih.gov. Among sulfonamides, sulfachloropyridazine (B1682503) has been identified as one of the more resistant to biodegradation, contributing to its persistence in the environment nih.gov.

Studies have shown that the primary mechanism for the removal of sulfonamides from aquatic media is photo-degradation nih.gov. The persistence of sulfachloropyridazine is significantly influenced by environmental factors such as pH. For instance, in aqueous solutions under simulated sunlight, its degradation rate increases with a rise in pH nih.gov.

| pH | Half-life (hours) | Reference |

| 4.0 | 1.2 | nih.gov |

| 7.2 | 2.3 | nih.gov |

This interactive table presents the half-life of Sulfachloropyridazine (SCP) at different pH levels under simulated sunlight, as reported in scientific literature.

The presence of a chlorine atom in the sulfachloropyridazine molecule contributes to its higher photolytic reactivity compared to other sulfonamides like sulfadiazine (B1682646) and sulfamethazine researchgate.net. This structural feature leads to the formation of p-π conjugations, enhancing its degradation under light researchgate.net. Despite this, its continuous introduction into the environment can lead to its status as a persistent micropollutant.

Degradation Pathways and Mechanisms in Aqueous Media

The degradation of sulfachloropyridazine sodium in water occurs through various pathways, primarily driven by advanced treatment technologies designed to break down recalcitrant organic pollutants. These methods include electrochemical treatments and advanced oxidation processes (AOPs), which rely on the generation of highly reactive chemical species.

Electrochemical methods, particularly the electro-Fenton process, have proven effective for the degradation of sulfachloropyridazine (SCP) acs.orgnih.gov. This process utilizes a carbon-felt cathode and a platinum (Pt) or boron-doped diamond (BDD) anode nih.gov. The core of the electro-Fenton treatment is the electrogeneration of hydrogen peroxide (H₂O₂) which, in the presence of ferrous ions (Fe²⁺), produces hydroxyl radicals (•OH) in the bulk solution acs.orgnih.gov. These radicals are powerful, non-selective oxidizing agents that drive the degradation of the antibiotic acs.org.

The kinetics of SCP degradation by this method are rapid, with an absolute rate constant (kabs,SCP) determined to be (1.58 ± 0.02) × 10⁹ M⁻¹ s⁻¹ acs.orgnih.gov. The degradation proceeds through the attack of •OH on four different sites of the SCP molecule acs.org. This leads to a complex reaction pathway resulting in complete mineralization of the parent compound acs.orgnih.gov.

The degradation pathway involves the formation of numerous byproducts. Detailed analysis has identified fifteen cyclic intermediates and five aliphatic carboxylic acids as degradation products acs.orgnih.gov. Ultimately, the process converts the organic molecule into inorganic ions, including chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), ammonium (B1175870) (NH₄⁺), and nitrate (B79036) (NO₃⁻), accounting for 90–100% of the initial chlorine, sulfur, and nitrogen content of the molecule acs.org. Notably, some intermediates, such as 3-Amino-6-chloropyridazine (B20888) and p-benzoquinone, can cause an initial increase in the toxicity of the solution before they are further degraded into less harmful carboxylic acids acs.orgnih.gov.

Advanced Oxidation Processes (AOPs) represent a class of technologies effective for the removal of persistent organic pollutants like sulfachloropyridazine sodium researchgate.netresearchgate.net. These processes are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH) researchgate.net. AOPs such as catalytic ozonation and UV/persulfate systems have been specifically investigated for their efficacy in degrading this antibiotic dntb.gov.uarsc.org.

Catalytic ozonation enhances the efficiency of ozone treatment by using a catalyst to promote the generation of reactive oxygen species mdpi.com. A novel composite catalyst, diatomite-modified iron(III) oxide (Fe₂O₃/Dia), has been successfully prepared and utilized for the catalytic ozonation of sulfachloropyridazine sodium (SPDZ) dntb.gov.uamdpi.com.

The performance of this system shows a significant improvement over ozonation alone. In experiments measuring the chemical oxygen demand (COD) as an indicator of pollutant degradation, the Fe₂O₃/Dia catalyzed process achieved a COD removal rate of 87% dntb.gov.uamdpi.com. This is substantially higher than the 15% degradation achieved with uncatalyzed ozonation mdpi.com. The superior performance is attributed to the catalyst's ability to increase the affinity of its surface for ozone and promote the faster generation of reactive oxygen species mdpi.com. The optimal degradation effect was observed at a pH of 9 mdpi.com.

| Treatment Process | COD Removal Rate | Reference |

| Ozonation alone | 15% | mdpi.com |

| Catalytic Ozonation (Fe₂O₃/Dia) | 87% | dntb.gov.uamdpi.com |

This interactive table compares the Chemical Oxygen Demand (COD) removal rate for Sulfachloropyridazine Sodium (SPDZ) using ozonation alone versus a catalytic ozonation process with a Fe₂O₃/Diatomite catalyst.

The efficacy of AOPs is fundamentally linked to the generation of Reactive Oxygen Species (ROS). In the catalytic ozonation of sulfachloropyridazine sodium with the Fe₂O₃/Dia catalyst, the primary oxidizing species has been identified as the hydroxyl radical (•OH) dntb.gov.uamdpi.com. This was confirmed through free-radical trapping experiments and in-situ electron paramagnetic resonance (EPR) spectroscopy dntb.gov.uamdpi.com. The catalyst surface facilitates the decomposition of ozone, leading to the generation of •OH, which then attacks the antibiotic molecule mdpi.com.

In other AOPs, such as the UV-C/persulfate system, multiple radicals contribute to the degradation. Both sulfate radicals (SO₄⁻•) and hydroxyl radicals (HO•) are involved, with studies indicating that the sulfate radical plays the predominant role in the degradation of sulfachloropyridazine rsc.org.

Understanding the degradation pathway requires the identification of transient intermediate products formed during the treatment process. Hyphenated analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are essential tools for this purpose dntb.gov.uaglobalresearchonline.net.

In the study of catalytic ozonation of SPDZ with the Fe₂O₃/Dia catalyst, LC-MS was used to detect and analyze the degradation intermediates in detail dntb.gov.uamdpi.com. Based on the identified products, three potential degradation pathways were proposed researchgate.netdntb.gov.ua. Similarly, in the electrochemical treatment of sulfachloropyridazine, a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) was employed to identify fifteen cyclic byproducts and five short-chain aliphatic carboxylic acids acs.orgnih.gov. These analytical methods provide the detailed molecular information necessary to elucidate the complex reaction mechanisms and ensure the complete mineralization of the parent compound acs.orgglobalresearchonline.net.

Advanced Oxidation Processes for Sulfachloropyridazine Sodium Degradation

Biodegradation Studies in Environmental Compartments

The environmental fate of sulfachloropyridazine sodium is significantly influenced by the specific conditions of different environmental compartments, such as river water and anaerobic digesters used for treating swine manure.

In aquatic environments, the degradation of sulfachloropyridazine is influenced by factors such as pH and the presence of light. One study investigating the degradation of sulfachloropyridazine in purified water under simulated sunlight found that photodegradation is a primary removal mechanism. The half-life of sulfachloropyridazine was observed to be 1.2 hours at a pH of 4.0 and 2.3 hours at a pH of 7.2. However, in the absence of light, no significant biodegradation was observed over a 72-hour period, suggesting that microbial degradation in water may be a slower process. While general studies on sulfonamides in river water indicate that biodegradation can occur, sometimes requiring an adaptation period for microorganisms, specific kinetic data for the microbial degradation of sulfachloropyridazine in river water remains limited.

In the context of agricultural waste management, anaerobic digestion is a common method for treating swine manure, which can contain residues of veterinary drugs like sulfachloropyridazine sodium. Research has shown that sulfachloropyridazine sodium can be degraded during the anaerobic digestion of swine manure. One study found that the presence of sulfachloropyridazine sodium alone in an anaerobic digester resulted in lower concentrations of the compound over time. Interestingly, the addition of sulfachloropyridazine sodium was found to increase the cumulative biogas production by 1.7 times compared to a control digester without the antibiotic.

Table 1: Effect of Sulfachloropyridazine Sodium and Zinc on Biogas Production in Anaerobic Digestion of Swine Manure

| Treatment | Cumulative Biogas Production (L) |

|---|---|

| Control (CK) | 37.2 |

| Sulfachloropyridazine Sodium (S) | 61.8 |

| Sulfachloropyridazine Sodium + Low Zinc (SL) | 48.2 |

| Sulfachloropyridazine Sodium + High Zinc (SH) | 21.5 |

Data sourced from a 52-day anaerobic digestion experiment. iwaponline.com

Furthermore, studies on the removal of sulfachloropyridazine from groundwater have demonstrated the potential of microbial bioreactors. A slow-sand filter was shown to be highly effective, reducing sulfachloropyridazine levels from 2.35 mg/L to 0.048 mg/L, achieving a removal efficiency of approximately 98%.

Development of Methodologies for Environmental Risk Assessment of Sulfonamide Residues

To evaluate the potential ecological impact of sulfonamide residues, including sulfachloropyridazine sodium, in the environment, various risk assessment methodologies have been developed and applied. A widely used approach is the calculation of a Risk Quotient (RQ).

The Risk Quotient is a straightforward method used to characterize the risk of a substance by comparing its environmental concentration to its ecotoxicological threshold. The RQ is calculated using the following formula:

RQ = MEC / PNEC

Where:

MEC (Measured Environmental Concentration) is the concentration of the substance detected in an environmental sample.

PNEC (Predicted No-Effect Concentration) is the concentration of the substance below which adverse effects on aquatic organisms are unlikely to occur. The PNEC is typically derived from ecotoxicity data (e.g., EC50 or NOEC) by applying an assessment factor.

The calculated RQ value is then compared to established risk levels:

RQ < 0.1: Low risk

Advanced Analytical Methodologies for Detection and Quantification of Sulfachloropyridazine Sodium

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

UHPLC-MS/MS stands as a premier technique for the analysis of sulfachloropyridazine (B1682503) due to its high sensitivity, selectivity, and speed. nih.govmdpi.com It is widely recommended for its superior performance in complex sample matrices. nih.gov This methodology allows for the confident identification and quantification of the parent compound and its metabolites. mdpi.com

The development of robust UHPLC-MS/MS methods for sulfachloropyridazine in biological matrices like plasma, muscle, liver, and feathers is a critical area of research. nih.govrsc.org These methods are essential for monitoring drug residues and understanding the drug's behavior in target animals. nih.gov

Validation is performed to ensure the method is reliable, reproducible, and accurate for its intended purpose. unito.itresearchgate.net A typical validation process for a UHPLC-MS/MS method for sulfachloropyridazine involves assessing several key parameters. For instance, a method developed for determining sulfachloropyrazine (a related compound) in chicken plasma using sulfachloropyridazine as an internal standard demonstrated linearity over a concentration range of 0.0025–25 μg/mL with a correlation coefficient (r) greater than 0.9991. rsc.orgnih.gov The intra-day precision for this method ranged from 0.65% to 7.01%, while inter-assay precision was between 0.42% and 11.32%. rsc.orgnih.gov Accuracy was reported with biases between -8.01% and -0.70% for intra-day and -4.40% and 6.03% for inter-assay measurements. rsc.orgnih.gov

Sample preparation is a key step in the analytical workflow. For tissues like muscle and liver, this may involve solid-liquid extraction with organic solvents, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components. nih.govprotocols.io Aromatic sulfonic acid SPE cartridges have been effectively used for sample clean-up prior to LC-MS/MS analysis. nih.govresearchgate.net

The table below summarizes validation parameters from a study on the determination of sulfachloropyridazine in various broiler chicken tissues. nih.gov

| Parameter | Matrix | Value |

| Limit of Detection (LOD) | Feathers & Liver | 10 μg/kg |

| Muscle | 5 μg/kg | |

| Linearity Range | All Tissues | 10–100 μg/kg |

| Determination Coefficient (R²) | All Tissues | > 0.96 |

Validated UHPLC-MS/MS methods are instrumental in conducting pharmacokinetic and residue depletion studies. Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion of a drug, providing critical data for establishing effective treatment protocols. For example, a validated method was successfully used in a pharmacokinetic study in chickens, which revealed that co-administration with diaveridine (B1670400) could decrease the absorption and prolong the elimination of sulfachloropyrazine. rsc.orgnih.gov

Residue depletion studies are vital for food safety, as they determine the time required for drug concentrations in edible tissues to fall below established maximum residue limits (MRLs). One such study using an LC-MS/MS method analyzed sulfachloropyridazine residues in the muscle, liver, and feathers of broiler chickens. nih.gov The results showed that sulfachloropyridazine persisted in feathers for up to 55 days after treatment ended, at concentrations higher than those in edible tissues. nih.govresearchgate.net This finding highlights the importance of feathers as a potential matrix for bio-accumulation of antimicrobial residues. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diode Array and UV Detection

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) is a widely used, robust, and cost-effective technique for analyzing pharmaceutical compounds. researchgate.netcabidigitallibrary.orgnih.gov It is frequently employed for the quality control of veterinary formulations containing sulfachloropyridazine.

Sulfachloropyridazine is often formulated in combination with Trimethoprim to achieve a synergistic antibacterial effect. researchgate.net Consequently, analytical methods capable of simultaneously determining both compounds are necessary. A reversed-phase HPLC method with UV detection has been developed for this purpose. researchgate.netresearchgate.netartvin.edu.tr In one such method, chromatographic separation was achieved on a C18 column using a mobile phase of acetonitrile (B52724) and a pH 3.0 buffer solution (30:70, v/v) at a flow rate of 0.8 mL/min, with detection at 272.0 nm. researchgate.netresearchgate.net

Under these conditions, the retention times for Trimethoprim and Sulfachloropyridazine were found to be 2.60 and 4.37 minutes, respectively. researchgate.netresearchgate.net The method demonstrated good linearity over the concentration ranges of 0.5–40.0 μg/mL for Trimethoprim and 1.0–100.0 μg/mL for Sulfachloropyridazine. researchgate.netresearchgate.netartvin.edu.tr The limits of detection (LOD) were established at 0.18 μg/mL for Trimethoprim and 0.05 μg/mL for Sulfachloropyridazine. researchgate.netresearchgate.netartvin.edu.tr

The table below details the chromatographic conditions and performance characteristics of this simultaneous determination method. researchgate.netresearchgate.net

| Parameter | Condition / Value |

| Chromatographic Column | Thermoscientific Hypersil-C18 |

| Mobile Phase | Acetonitrile : pH 3.0 Buffer (30:70, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 272.0 nm |

| Retention Time (Trimethoprim) | 2.60 min |

| Retention Time (Sulfachloropyridazine) | 4.37 min |

| Linearity Range (Trimethoprim) | 0.5–40.0 μg/mL |

| Linearity Range (Sulfachloropyridazine) | 1.0–100.0 μg/mL |

| LOD (Trimethoprim) | 0.18 μg/mL |

| LOD (Sulfachloropyridazine) | 0.05 μg/mL |

The simplicity, speed, and precision of HPLC-UV/DAD methods make them highly suitable for the routine analytical quality control of commercial and research veterinary formulations. researchgate.netnih.gov These methods can be successfully applied to assay commercial dosage forms to ensure they meet manufacturing specifications. researchgate.netresearchgate.net Recovery studies are performed by adding known amounts of standard compounds to the formulation to assess the accuracy of the method. researchgate.net For the simultaneous determination of Sulfachloropyridazine and Trimethoprim, recovery values were reported in the range of 99-105%, indicating excellent accuracy. researchgate.netresearchgate.net

Microextraction Techniques Coupled with Chromatographic Analysis

Common microextraction techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). nih.govmdpi.com SPME utilizes a coated fiber to extract analytes from a sample, either by direct immersion or by exposure to the sample's headspace. sigmaaldrich.comnih.gov The extracted compounds are then thermally desorbed into a gas chromatograph or eluted with a solvent for HPLC analysis. sigmaaldrich.com

LPME is based on liquid-liquid extraction principles but uses significantly less solvent. mdpi.com A specific variant, dispersive liquid-liquid microextraction (DLLME), involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution of fine droplets that facilitates rapid analyte extraction. mdpi.com Another approach, ion-pair based emulsification liquid phase microextraction, has been successfully coupled with HPLC for the trace determination of sulfonamides in water samples, achieving preconcentration factors between 268 and 664. nih.gov These techniques represent modern, efficient, and often more environmentally friendly alternatives to traditional extraction methods for the analysis of sulfachloropyridazine and related compounds. rsc.org

Hollow-Fiber Liquid-Phase Microextraction for Trace Analysis

Hollow-fiber liquid-phase microextraction (HF-LPME) has emerged as a powerful sample preparation technique for the pre-concentration of sulfonamides, including Sulfachloropyridazine, from various environmental and biological samples. mdpi.com This method offers high enrichment factors, excellent sample clean-up, and minimizes the use of organic solvents, aligning with the principles of green chemistry. mdpi.com

The technique typically operates in a three-phase system where the analyte is extracted from an aqueous donor phase (the sample), through a thin layer of organic solvent immobilized in the pores of a porous hollow fiber, and into an aqueous acceptor phase within the lumen of the fiber. mdpi.comnih.gov For acidic analytes like sulfonamides, the pH of the donor and acceptor phases is critical. The donor phase is acidified to keep the sulfonamides in their neutral, un-ionized form, facilitating their diffusion into the organic solvent. mdpi.com Conversely, the acceptor phase is made alkaline to ionize the sulfonamides, effectively trapping them and preventing back-extraction. mdpi.commdpi.com

Research has demonstrated the successful application of a three-phase HF-LPME system for the determination of various sulfonamides in environmental water samples. nih.gov In one study, a polypropylene (B1209903) hollow fiber supporting 1-octanol (B28484) was used as the liquid membrane. The donor phase was an aqueous solution at pH 4 containing 2 M sodium sulfate (B86663) to enhance extraction efficiency, while the acceptor phase was an aqueous solution at pH 12. nih.gov This setup, coupled with High-Performance Liquid Chromatography (HPLC) with diode array and fluorescence detection, achieved very low limits of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Performance of HF-LPME for Sulfonamide Analysis in Water Samples

| Analyte | Limit of Detection (ng L⁻¹) | Limit of Quantification (ng L⁻¹) |

|---|---|---|

| Sulfadiazine (B1682646) | 0.3 | 0.9 |

| Sulfamerazine | 1.0 | 3.0 |

| Sulfamethazine | 10.0 | 30.0 |

| Sulfamethoxazole | 33.0 | 100.0 |

This table is based on data for representative sulfonamides and illustrates the sensitivity achievable with the HF-LPME technique. nih.gov

The choice of organic solvent is a crucial parameter in optimizing HF-LPME. Solvents like di-hexyl ether have been identified as effective for the enrichment of certain herbicides with similar acidic properties, indicating their potential applicability for Sulfachloropyridazine. mdpi.com The high enrichment factors, which can be up to 27,000-fold, make HF-LPME particularly suitable for trace analysis. mdpi.com

Magnetic Solid-Phase Extraction in Sample Preparation

Magnetic solid-phase extraction (MSPE) is another innovative sample preparation technique that has been successfully applied to the extraction of sulfonamides from complex matrices like milk. researchgate.netrsc.org This method utilizes magnetic nanoparticles (MNPs) as the adsorbent material, which offers a large surface area for efficient extraction and allows for rapid separation of the adsorbent from the sample matrix using an external magnetic field. researchgate.netrsc.org This circumvents the need for time-consuming centrifugation or filtration steps common in conventional solid-phase extraction (SPE). nih.gov

In a typical MSPE procedure for sulfonamide analysis, Fe₃O₄ magnetic nanoparticles are dispersed in the sample. researchgate.netrsc.org Key parameters such as the amount of MNPs, sample pH, and extraction time are optimized to achieve maximum recovery. rsc.org After the analytes have adsorbed onto the MNPs, an external magnet is used to aggregate the particles, and the supernatant is discarded. The analytes are then desorbed from the MNPs using a suitable organic solvent before analysis by techniques like HPLC. nih.gov

One study detailed the use of Fe₃O₄ MNPs for the extraction of sulfadiazine and sulfathiazole (B1682510) from milk samples. researchgate.netrsc.org The method demonstrated excellent analytical performance with high recovery rates and low limits of detection. rsc.org

Table 2: Analytical Performance of MSPE for Sulfonamide Determination in Milk

| Analyte | Linearity Range (MRL*) | Regression Coefficient (r²) | LOD (ng mL⁻¹) | LOQ (ng mL⁻¹) | Recovery Range (%) |

|---|---|---|---|---|---|

| Sulfadiazine | 0.25 - 4.0 | 0.9985 | 10 | 30 | 92.9 - 102.4 |

| Sulfathiazole | 0.25 - 4.0 | 0.9978 | 10 | 30 | 92.9 - 102.4 |

*MRL refers to the Maximum Residue Limit. rsc.org

The results highlight the potential of MSPE as a simple, rapid, and efficient method for monitoring sulfonamide residues, including Sulfachloropyridazine, in food samples. rsc.org The development of novel magnetic sorbents continues to expand the applicability of this technique. nih.gov

Application of Spectroscopic and Immunochemical Techniques in Sulfonamide Detection Research

Spectroscopic and immunochemical techniques are widely employed for the detection and quantification of sulfonamides due to their sensitivity and specificity.

Spectroscopic Techniques:

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a common technique for sulfonamide analysis. nih.govslideshare.net These methods are often based on a diazotization reaction, where the primary aromatic amine group of the sulfonamide is converted into a diazonium salt. nih.govresearchgate.net This salt is then coupled with another aromatic compound, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) or 8-hydroxyquinoline (B1678124), to form a colored azo dye. nih.govresearchgate.net The intensity of the color, which is proportional to the sulfonamide concentration, is then measured spectrophotometrically. nih.govluc.edu

One study reported a method based on the diazotization of various sulfonamides and their coupling with 8-hydroxyquinoline in an alkaline medium, resulting in a red-colored product with an absorption maximum at 500 nm. nih.gov This method demonstrated good sensitivity with detection limits in the range of 0.03-0.05 µg mL⁻¹. nih.gov

Rotational spectroscopy is a high-resolution gas-phase technique that provides extraordinarily accurate information about the conformational preferences and structures of molecules like sulfonamides. mdpi.com It can unambiguously identify different conformers of a molecule, which can be valuable for understanding its biological activity. mdpi.com

Immunochemical Techniques:

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), are highly sensitive and specific techniques used for screening sulfonamide residues. nih.gov These assays rely on the specific binding between an antibody and the target analyte (the sulfonamide). nih.govnih.gov

Direct competitive ELISAs have been developed for the detection of sulfonamides in samples like milk. nih.gov In this format, the sulfonamide in the sample competes with a labeled sulfonamide (an enzyme tracer) for a limited number of antibody binding sites. A higher concentration of sulfonamide in the sample results in a lower signal. These assays can achieve very low limits of detection, often below 0.5 µg L⁻¹, making them suitable for detecting residues below the maximum residue limits set by regulatory bodies. nih.gov

The use of magnetic nanoparticles derivatized with antibodies (Ab-MNP-ELISA) can further improve the performance of these assays by allowing for target capture and enrichment, leading to very good recovery values and minimal matrix interference. nih.gov The key to a successful immunoassay is the quality of the antibody, with polyclonal antibodies often being developed to have broad specificity for detecting a class of compounds like sulfonamides. nih.gov

Methodological Challenges and Solutions in Complex Matrix Analysis

The analysis of Sulfachloropyridazine in complex matrices such as food products (e.g., tilapia, liver, eggs) and environmental samples presents significant methodological challenges. nih.govresearchgate.netnih.gov The most prominent of these is the "matrix effect," which refers to the alteration of the analytical signal of the target analyte due to co-extracted components from the sample matrix. mdpi.comnih.gov

Matrix Effects:

Matrix effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity. researchgate.netmdpi.comnih.gov In liquid chromatography-mass spectrometry (LC-MS), these effects primarily occur in the ion source, where co-eluting matrix components can interfere with the ionization efficiency of the analyte. nih.gov The extent of the matrix effect is highly dependent on the analyte, the complexity of the matrix, the sample preparation protocol, and the instrumental conditions. researchgate.netnih.gov For instance, in the analysis of sulfamethazine, signal losses were found to vary significantly, from -37% in fish to -96% in eggs, highlighting the strong influence of the matrix type. researchgate.net

Recovery Optimization:

Achieving satisfactory recovery of the analyte from the sample is another critical challenge. Low recovery can result from incomplete extraction or degradation of the analyte during sample processing. nih.gov The optimization of the extraction procedure is therefore crucial. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for sulfonamide analysis. nih.gov Optimization of QuEChERS involves adjusting parameters such as the type and amount of extraction solvent and salting-out salts. nih.gov For example, the addition of salts like anhydrous magnesium sulfate and sodium acetate (B1210297) trihydrate promotes the partitioning of sulfonamides into the organic phase, thereby improving recovery. nih.gov In some cases, recovery for certain sulfonamides can still be low, necessitating careful validation of the method. nih.gov

Solutions and Mitigation Strategies:

Several strategies can be employed to overcome these challenges:

Advanced Sample Preparation and Cleanup: The primary goal is to remove interfering matrix components before instrumental analysis. This can be achieved through effective extraction and cleanup steps. nih.gov Solid-phase extraction (SPE) is commonly used to clean up sample extracts. nih.govnih.gov The choice of SPE sorbent is critical for selectively retaining the analyte while allowing matrix components to pass through.

Matrix-Matched Calibration: To compensate for matrix effects, calibration standards are prepared in a blank matrix extract that is free of the analyte. mdpi.com This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. rsc.org

Use of Internal Standards: An isotopically labeled internal standard (e.g., ¹³C₆-sulfamethazine) is an ideal choice as it has nearly identical chemical properties and chromatographic behavior to the analyte. nih.gov It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variations. mdpi.com

Chromatographic Optimization: Modifying the liquid chromatography conditions, such as the mobile phase composition and gradient, can help to separate the analyte from co-eluting matrix interferences. nih.gov

Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample extract. However, this may compromise the sensitivity of the method if the analyte concentration is very low. nih.gov

By implementing an integrated approach that combines efficient sample preparation, optimized instrumental analysis, and appropriate calibration strategies, the challenges associated with the analysis of Sulfachloropyridazine in complex matrices can be effectively addressed. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-octanol |

| 8-hydroxyquinoline |

| Acetonitrile |

| Di-hexyl ether |

| Fe₃O₄ (Magnetite) |

| N-(1-Naphthyl)ethylenediamine dihydrochloride |

| Sodium acetate trihydrate |

| Sodium sulfate |

| Sulfachloropyridazine |

| Sulfadiazine |

| Sulfamerazine |

| Sulfamethazine |

| ¹³C₆-sulfamethazine |

| Sulfamethoxazole |

Emerging Research Directions and Future Perspectives on Sulfachloropyridazine Sodium

Investigation of Immune-Priming Effects and Plant Biology Applications

Recent studies have unveiled a novel application for sulfachloropyridazine (B1682503) beyond its traditional antimicrobial role: as a plant immune-priming agent. nih.gov This line of research explores the ability of certain chemical compounds to enhance a plant's defense readiness against pathogens.

High-throughput chemical screening has identified sulfachloropyridazine as one of several sulfonamide compounds capable of priming the immune system of the model plant, Arabidopsis thaliana. nih.govfrontiersin.org Research has shown that treatment with sulfachloropyridazine increases the plant's resistance to both virulent and avirulent strains of the bacterium Pseudomonas syringae. nih.govfrontiersin.org

The mechanism of this immune-priming effect appears to be distinct from that of known defense activators like salicylic (B10762653) acid. Sulfachloropyridazine did not induce the expression of defense-related genes in the absence of a pathogen, a hallmark of salicylic acid analogs. nih.gov Furthermore, while sulfonamides are known inhibitors of folate biosynthesis in bacteria, this mode of action does not appear to be responsible for the immune-priming effect in plants. The application of folate did not reverse the enhanced defense response, suggesting a novel mechanism by which sulfachloropyridazine potentiates disease resistance in plants. nih.gov This discovery opens up potential new avenues for the development of agrochemicals that protect crops by activating their natural immune systems. nih.gov

Table 1: Sulfonamides Identified as Plant Immune-Priming Compounds

| Compound | Effect on Arabidopsis thaliana |

| Sulfachloropyridazine | Increased disease resistance to Pseudomonas syringae. nih.govfrontiersin.org |

| Sulfameter | Enhanced avirulent Pseudomonas-induced cell death. nih.gov |

| Sulfamethoxypyridazine | Increased disease resistance. nih.gov |

| Sulfabenzamide | Identified as a candidate immune-priming molecule. nih.gov |

Exploration of Novel Derivatization and Detection Strategies for Environmental Monitoring

The presence of sulfachloropyridazine and other veterinary pharmaceuticals in the environment, particularly in water sources, is a growing concern. Consequently, the development of sensitive and selective analytical methods for their detection and monitoring is a key area of research. mdpi.com

Advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with quadrupole-orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) are being developed for the simultaneous analysis of multiple veterinary drugs, including sulfonamides, in environmental water samples. mdpi.com These methods offer very low detection and quantitation limits, making them suitable for monitoring trace amounts of these compounds. mdpi.com

Fluorescence derivatization is another promising strategy to enhance the sensitivity and selectivity of detection. This approach involves chemically modifying the target analyte to attach a fluorescent tag, which can then be detected with high sensitivity by techniques like high-performance liquid chromatography (HPLC) with a fluorescence detector. nih.gov While specific derivatization methods for sulfachloropyridazine are still an area of active development, the principles from methods developed for other micropollutants, such as the Sonogashira coupling reaction for ethinyl estradiol, could be adapted. nih.gov Such novel detection strategies are crucial for effective environmental monitoring and risk assessment of sulfachloropyridazine. mdpi.com

Refined Computational and Predictive Models for Antimicrobial Resistance Evolution

The evolution of antimicrobial resistance (AMR) is a major global health threat. Computational modeling is becoming an indispensable tool for understanding and predicting the mechanisms and spread of resistance. These models can simulate the complex interactions between antibiotics, bacteria, and their environment at a molecular level. nih.gov

For sulfonamides like sulfachloropyridazine, computational approaches can be used to model how resistance emerges and spreads. This includes simulating the structure and function of bacterial cell membranes, which are a key target for many antibiotics and a site of resistance mechanisms. nih.gov Molecular dynamics simulations, for example, can reveal how changes in membrane composition affect its permeability to drugs like sulfachloropyridazine. nih.gov

Furthermore, predictive models can help to identify the genetic determinants of resistance and how they are likely to evolve under different selective pressures. By understanding the molecular basis of resistance, it may be possible to design new drugs that are less prone to resistance or to develop strategies to prolong the effectiveness of existing antibiotics like sulfachloropyridazine. nih.gov

Development of Sustainable and Efficient Advanced Degradation Technologies

The removal of sulfachloropyridazine from water and wastewater is a significant environmental challenge. Advanced oxidation processes (AOPs) are a promising set of technologies for the degradation of persistent organic pollutants like sulfonamides. nih.govresearchgate.net

Electrochemical AOPs, in particular, have shown great potential for the efficient degradation of sulfachloropyridazine. nih.govsigmaaldrich.com These methods utilize powerful oxidizing agents, such as hydroxyl radicals (•OH), generated at the surface of an electrode to break down the antibiotic molecule. nih.gov Studies using boron-doped diamond (BDD) anodes have demonstrated that sulfachloropyridazine can be almost completely mineralized, meaning it is broken down into simple inorganic compounds. nih.gov

The kinetics of these degradation processes are being studied in detail to optimize their efficiency. Research has shown that the degradation of sulfachloropyridazine often follows pseudo-first-order kinetics. nih.gov The degradation pathway is also being elucidated, with various intermediate by-products identified. sigmaaldrich.com A key finding is that some of these intermediates can be more toxic than the parent compound, highlighting the importance of achieving complete mineralization. nih.govsigmaaldrich.com The development of these advanced degradation technologies is crucial for mitigating the environmental impact of sulfachloropyridazine. nih.gov

Table 2: Advanced Degradation of Sulfachloropyridazine

| Technology | Oxidant | Key Findings |

| Electro-oxidation with BDD anode | Hydroxyl radicals (•OH) | Achieved over 95% mineralization; pseudo-first-order kinetics. nih.gov |

| Electro-Fenton with carbon-felt cathode | Hydroxyl radicals (•OH) | Elucidated a detailed degradation pathway with fifteen cyclic byproducts. sigmaaldrich.com |

Integration of Omics Technologies in Understanding Biological Responses to Sulfachloropyridazine Sodium

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level approach to understanding the biological responses of organisms to chemical compounds like sulfachloropyridazine. nih.govnih.gov These technologies allow for the comprehensive measurement of genes, transcripts, proteins, and metabolites in a biological sample, providing a holistic view of the cellular and physiological response to a particular stimulus. mdpi.comscispace.com

In the context of sulfachloropyridazine, omics approaches can be used to:

Identify biomarkers of exposure and effect: By analyzing changes in gene expression or protein levels in organisms exposed to sulfachloropyridazine, it may be possible to identify sensitive and specific biomarkers for monitoring its environmental impact.

Elucidate mechanisms of action and toxicity: Omics data can provide insights into the molecular pathways that are perturbed by sulfachloropyridazine, helping to explain its mode of action and any potential toxic effects on non-target organisms.

Understand antimicrobial resistance: Transcriptomic and proteomic studies can reveal how bacteria alter their gene and protein expression to develop resistance to sulfachloropyridazine.

While the application of omics technologies specifically to sulfachloropyridazine is still an emerging area, the insights gained from studies on other drugs and environmental stressors demonstrate the immense potential of this approach for a deeper understanding of the biological responses to this antibiotic. nih.govmdpi.com

Computational Chemistry and In Silico Modeling in Elucidating Molecular Interactions and Drug Design

Computational chemistry and in silico modeling are playing an increasingly important role in drug discovery and development, as well as in understanding the environmental fate and interactions of chemical compounds. nih.gov These methods use computer simulations to model the structure, properties, and interactions of molecules. nih.gov

For sulfachloropyridazine, computational approaches can be used to:

Elucidate molecular interactions: Molecular docking simulations can predict how sulfachloropyridazine binds to its target enzymes in bacteria, providing insights into its mechanism of action. nih.gov This information can be used to design new sulfonamide derivatives with improved efficacy or a different spectrum of activity.

Predict ADMET properties: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of sulfachloropyridazine and its derivatives. nih.gov This can help to identify promising drug candidates early in the development process and to assess the potential environmental risks of these compounds.

Study environmental interactions: Computational models can be used to simulate the adsorption of sulfachloropyridazine to soil particles and other environmental matrices, helping to predict its mobility and fate in the environment. researchgate.net

By providing a detailed, molecular-level understanding of the behavior of sulfachloropyridazine, computational chemistry and in silico modeling are valuable tools for both pharmaceutical research and environmental science. nih.gov

Q & A

Basic: What is the mechanism of action of sulfachloropyridazine sodium, and how does it inform experimental design in antimicrobial studies?

Sulfachloropyridazine sodium inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, by competitively binding to para-aminobenzoic acid (PABA). This mechanism disrupts dihydrofolic acid production, halting bacterial growth .

Methodological Guidance :

- Design dose-response experiments using bacterial strains with varying DHPS mutations to assess resistance patterns.

- Use kinetic assays (e.g., spectrophotometric monitoring of enzyme activity) to quantify inhibition constants (Ki) .

- Include PABA supplementation as a control to validate competitive inhibition .

Advanced: How do degradation pathways of sulfachloropyridazine sodium influence toxicity profiles during environmental remediation studies?

Electrochemical advanced oxidation processes (e.g., electro-Fenton) generate hydroxyl radicals (•OH) that degrade sulfachloropyridazine into 15 cyclic byproducts, aliphatic carboxylic acids, and inorganic ions (Cl<sup>-</sup>, SO4<sup>2-</sup>). Toxicity spikes during early degradation due to intermediates like 3-amino-6-chloropyridazine and p-benzoquinone, but detoxification occurs as carboxylic acids form .

Methodological Guidance :

- Use HPLC and GC-MS to identify intermediates .

- Correlate toxicity trends with Vibrio fischeri luminescence inhibition assays .

- Optimize treatment duration to ensure complete mineralization (e.g., BDD anodes for sustained •OH generation) .

Basic: What analytical methods are validated for detecting sulfachloropyridazine residues in biological matrices?